Structural Differentiation via N-Aryl Substituent: o-Tolyl vs. 3,4-Dimethoxyphenyl (Epirimil)
The target compound differs from the most extensively studied analog, Epirimil, solely in the N-aryl substituent: o-tolyl (2-methylphenyl) versus 3,4-dimethoxyphenyl. This substitution alters both steric bulk and hydrogen-bonding capacity, which are critical determinants of target engagement and pharmacokinetic behavior. While Epirimil demonstrated an ED50 of 18.5 mg/kg in the MES-induced seizure model and was classified as a Class IV low-toxicity substance [1], the target compound's specific pharmacological parameters have not been published. However, the synthesis paper by Severina et al. (2012) establishes that the o-tolyl variant was synthesized and prognosticated for biological activity within the same series, confirming its distinct molecular identity [2].
| Evidence Dimension | N-aryl substituent identity and biological activity prognosis |
|---|---|
| Target Compound Data | o-tolyl (2-methylphenyl) substituent; biological activity prognosis reported but numerical data not publicly available [2] |
| Comparator Or Baseline | Epirimil: 3,4-dimethoxyphenyl substituent; ED50 = 18.5 mg/kg (MES model), Class IV toxicity [1] |
| Quantified Difference | Structural difference: C7H7N (o-tolyl, MW 107.15) vs. C8H9NO2 (3,4-dimethoxyphenyl, MW 151.16); no quantitative pharmacological difference available for direct comparison |
| Conditions | In vivo MES-induced seizure model in mice (Epirimil data) |
Why This Matters
The distinct N-aryl substituent necessitates independent pharmacological profiling; Epirimil data cannot be extrapolated to the o-tolyl analog without experimental validation.
- [1] Severina, H. I., Skupa, O. O., Voloshchuk, N. I., Saidov, N., Bunyatyan, V. A., Kovalenko, S. M., & Georgiyants, V. A. (2020). Molecular docking, ADMET study and in vivo pharmacological research of N-(3,4-dimetoxyphenyl)-2-{[2-methyl-6-(pyridine-2-yl)-pyrimidin-4-yl]thio}acetamide as a promising anticonvulsant. Research Results in Pharmacology, 6(2), 27–41. View Source
- [2] Severina, H. I., Skupa, O. O., & Georgiyants, V. A. (2012). Synthesis and prognosis of the biological activity of new N-aryl-4-(2,6-R-pyrimidine-4-thio)acetamides. Journal of Organic and Pharmaceutical Chemistry, 10(1(37)), 41–45. View Source
